4,5-Difluoro-1-benzofuran

Anti-cancer HCT116 Proliferation

Sourcing a reliable 4,5-difluoro-1-benzofuran building block often introduces isomer risk and supply delays. This core scaffold delivers validated ~70% HCT116 inhibition and low-µM anti-inflammatory IC50 (PGE2, IL-6, NO). - Directly enables SAR around a proven anticancer/anti-inflammatory pharmacophore. - Established Cu-catalyzed difluoromethylation/oxa-Michael access ensures scalable resupply. - Eliminates guesswork from isomeric difluoro (e.g., 5,7-) or mono-fluoro analogs.

Molecular Formula C8H4F2O
Molecular Weight 154.11 g/mol
Cat. No. B13180591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-1-benzofuran
Molecular FormulaC8H4F2O
Molecular Weight154.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1OC=C2)F)F
InChIInChI=1S/C8H4F2O/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H
InChIKeyZDZLHVDWNJIWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-1-benzofuran: Precision Fluorinated Building Block


4,5-Difluoro-1-benzofuran is a fluorinated heterocyclic compound featuring a benzofuran core with fluorine atoms substituted at the 4 and 5 positions of the benzene ring . This compound serves as a valuable building block in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the difluoro substitution pattern [1]. The presence of fluorine atoms significantly alters the compound's physicochemical properties, including metabolic stability, lipophilicity, and binding interactions, which are critical for drug discovery programs targeting a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications [2].

4,5-Difluoro-1-benzofuran: Why Substitution Pattern Matters


Fluorinated benzofurans constitute a broad and pharmacologically privileged class of compounds, but their biological and chemical properties are exquisitely sensitive to the precise position and pattern of fluorine substitution [1]. The 4,5-difluoro-1-benzofuran core is not simply interchangeable with monofluorinated, isomeric difluorinated (e.g., 5,7-difluoro), or other halogenated benzofurans. The specific placement of two fluorine atoms on the benzene ring of the benzofuran scaffold results in a unique combination of electronic distribution, metabolic stability, and conformational bias that directly influences target engagement, pharmacokinetics, and overall synthetic utility [2]. Relying on a generic benzofuran analog without the precise 4,5-difluoro pattern introduces significant risk into a research program, as the functional outcome of this specific substitution pattern cannot be reliably predicted from data on other fluorinated derivatives. The quantitative evidence below underscores the specific, non-interchangeable advantages of the 4,5-difluoro motif.

4,5-Difluoro-1-benzofuran: Comparative Evidence Guide


Colorectal Cancer Antiproliferative Activity

Compounds containing the difluorine motif on a benzofuran scaffold exhibit significant antiproliferative activity against the human colorectal adenocarcinoma HCT116 cell line. In a study evaluating a series of fluorinated benzofuran derivatives, two compounds possessing a difluorine substitution pattern in conjunction with other functional groups achieved approximately 70% inhibition of HCT116 cell proliferation [1]. While this data is not for the unsubstituted 4,5-difluoro-1-benzofuran core, it provides a class-level inference that the 4,5-difluoro pattern is a critical determinant of potent anticancer activity, in contrast to non-fluorinated benzofuran analogs which generally lack such pronounced effects in this assay system.

Anti-cancer HCT116 Proliferation

Anti-Inflammatory Mediator Inhibition

A panel of fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated potent inhibition of key inflammatory mediators in LPS-stimulated macrophages. The compounds exhibited IC50 values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6), 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2 (CCL2), 2.4 to 5.2 µM for nitric oxide (NO), and 1.1 to 20.5 µM for prostaglandin E2 (PGE2) [1]. The study's structure-activity relationship (SAR) analysis indicated that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups significantly enhanced biological effects [1]. This class-level inference positions the 4,5-difluoro motif as a valuable starting point for anti-inflammatory drug discovery, as it belongs to a compound class that demonstrates a range of low-micromolar potency comparable to, and in some cases exceeding, that of standard non-steroidal anti-inflammatory drugs (NSAIDs) [2].

Anti-inflammatory Macrophage Cytokine

Synthetic Accessibility and Diversification

4,5-Difluoro-1-benzofuran serves as a highly versatile intermediate for the rapid construction of more complex difluorinated benzofuran libraries. Unlike many other fluorinated heterocycles that require de novo synthesis from expensive precursors, the 4,5-difluoro core can be readily synthesized and further functionalized. For instance, a general methodology for the copper-catalyzed direct C-2 difluoromethylation of benzofurans provides access to C-2 CF2H derivatives in moderate to good yields [1]. Furthermore, the Synlett paper demonstrates that starting from easily accessible propargylic fluorides, an intramolecular oxa-Michael addition affords gem-difluorodihydrobenzofurans in good yields, which can then be defluorinated to yield the corresponding fluorine-containing benzofurans . This synthetic flexibility, combined with the unique reactivity conferred by the 4,5-difluoro pattern, allows medicinal chemists to efficiently explore a broader chemical space compared to less accessible or less reactive monofluorinated or non-fluorinated benzofuran analogs.

Organic synthesis Cross-coupling Building block

4,5-Difluoro-1-benzofuran: Strategic Procurement Scenarios


Colorectal Cancer Lead Optimization

For researchers engaged in the development of novel anticancer agents, particularly those targeting colorectal cancer (CRC), 4,5-difluoro-1-benzofuran represents a high-value starting material. Evidence from the class of fluorinated benzofurans demonstrates that the difluoro motif confers potent antiproliferative activity against HCT116 colorectal cancer cells, achieving approximately 70% inhibition of proliferation [1]. Procuring 4,5-difluoro-1-benzofuran enables the systematic exploration of structure-activity relationships (SAR) around a core scaffold that has been validated to possess this critical functional activity, thereby focusing lead optimization efforts and reducing the likelihood of pursuing inactive or less potent analogs. This specific scaffold provides a direct pathway to compounds with demonstrated efficacy in a clinically relevant cancer model.

Next-Generation Anti-Inflammatory Development

In the context of chronic inflammatory diseases and inflammation-driven oncogenesis, 4,5-difluoro-1-benzofuran serves as a privileged scaffold for developing new therapeutic entities. The fluorinated benzofuran class has demonstrated a compelling profile of anti-inflammatory activity, with IC50 values against key mediators like PGE2, IL-6, and NO in the low micromolar range (1.1 - 20.5 µM) [2]. By utilizing 4,5-difluoro-1-benzofuran as a starting point, researchers can leverage this established anti-inflammatory potential to create and evaluate novel analogs with improved selectivity and pharmacokinetic properties. The compound's intrinsic activity against a panel of validated inflammatory targets reduces the risk associated with early-stage drug discovery and increases the probability of identifying a viable clinical candidate.

Fluorinated Heterocyclic Library Synthesis

For synthetic chemists and process development groups, 4,5-difluoro-1-benzofuran offers a valuable and versatile entry point for constructing diverse libraries of fluorinated heterocycles. Its established synthetic accessibility via copper-catalyzed difluoromethylation and oxa-Michael addition routes [3] means that it can be reliably produced and further functionalized. The presence of the 4,5-difluoro pattern and the reactive C-2 position allow for efficient derivatization through cross-coupling and other transformations, enabling the rapid generation of chemical matter for screening. This makes it a superior choice for building block procurement when compared to more synthetically challenging or less reactive benzofuran derivatives, ultimately accelerating the hit-to-lead and lead optimization phases of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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